![molecular formula C15H16O4 B13979812 2-[(4-Methoxyphenyl)acetyl]cyclohexane-1,3-dione CAS No. 53601-30-2](/img/structure/B13979812.png)
2-[(4-Methoxyphenyl)acetyl]cyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Methoxyphenyl)acetyl]cyclohexane-1,3-dione is an organic compound with the molecular formula C15H16O4 It is characterized by the presence of a cyclohexane ring substituted with a 4-methoxyphenyl group and an acetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Methoxyphenyl)acetyl]cyclohexane-1,3-dione typically involves the reaction of 4-methoxyphenylacetic acid with cyclohexane-1,3-dione under acidic or basic conditions. The reaction can be catalyzed by various reagents, such as sulfuric acid or sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be synthesized through a multi-step process involving the initial preparation of 4-methoxyphenylacetic acid, followed by its reaction with cyclohexane-1,3-dione. The reaction conditions are optimized to achieve high yields and purity, often involving the use of solvents like benzene and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 2-[(4-Methoxyphenyl)acetyl]cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-[(4-Methoxyphenyl)acetyl]cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-Methoxyphenyl)acetyl]cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1,3-Cyclohexanedione: A structurally related compound with similar chemical properties.
Dimedone (5,5-dimethyl-1,3-cyclohexanedione): Another derivative of cyclohexane-1,3-dione used in various chemical reactions.
Thiophene Derivatives: Compounds with a thiophene ring that exhibit similar reactivity and applications in medicinal chemistry.
Uniqueness: 2-[(4-Methoxyphenyl)acetyl]cyclohexane-1,3-dione is unique due to the presence of both a methoxyphenyl group and an acetyl group on the cyclohexane ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
53601-30-2 |
|---|---|
Molecular Formula |
C15H16O4 |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)acetyl]cyclohexane-1,3-dione |
InChI |
InChI=1S/C15H16O4/c1-19-11-7-5-10(6-8-11)9-14(18)15-12(16)3-2-4-13(15)17/h5-8,15H,2-4,9H2,1H3 |
InChI Key |
IGJZLMNIZUUZGB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)C2C(=O)CCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


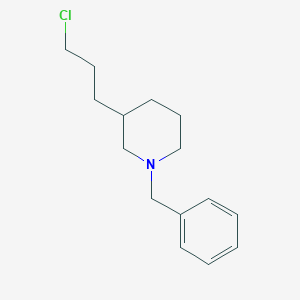

![2-Nitro[1,1'-biphenyl]-4-amine](/img/structure/B13979741.png)
![1h,3h-[1,2,4]Thiadiazolo[4,3-a]benzimidazole](/img/structure/B13979757.png)
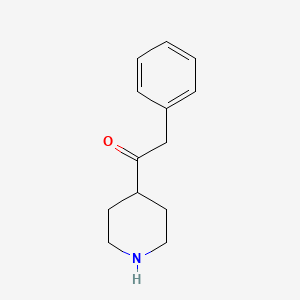
![[8-(Methylthio)-4-morpholin-4-yl-2-(3-thienyl)pyrido[3,2-d]pyrimidin-6-yl]methanol](/img/structure/B13979776.png)
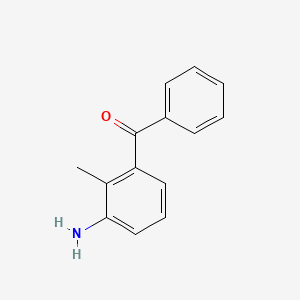
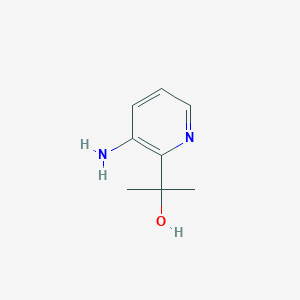
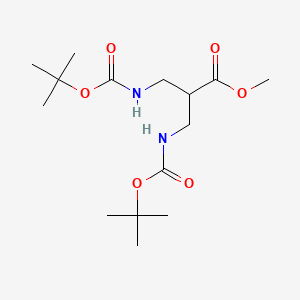

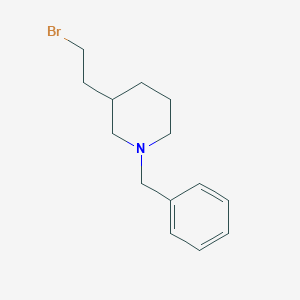

![5-Benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B13979820.png)
![1-[(4-Methoxyphenyl)methyl]-3-methyl-3,4-dihydroquinolin-2(1H)-one](/img/structure/B13979821.png)
